2-(4-methyl-1,3-thiazol-5-yl)-6-[(piperidin-3-yl)methyl]pyrazine dihydrochloride
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Overview
Description
2-(4-methyl-1,3-thiazol-5-yl)-6-[(piperidin-3-yl)methyl]pyrazine dihydrochloride is a complex organic compound that features a thiazole ring, a pyrazine ring, and a piperidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which are present in the compound, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological and pharmacological activities .
Pharmacokinetics
The molecular weight of the compound is 34731 , which could potentially influence its bioavailability.
Result of Action
Piperidine derivatives are known to have various pharmacological applications .
Action Environment
The compound’s properties such as its molecular weight could potentially be influenced by environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1,3-thiazol-5-yl)-6-[(piperidin-3-yl)methyl]pyrazine dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrazine and piperidine moieties. Common synthetic methods include:
Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the pyrazine ring via nucleophilic substitution reactions.
Reductive Amination: Attachment of the piperidine moiety through reductive amination.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions can modify the pyrazine ring or the thiazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-methyl-1,3-thiazol-5-yl)-6-[(piperidin-3-yl)methyl]pyrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine moieties, such as piperine and evodiamine.
Thiazole Derivatives: Compounds with thiazole rings, like thiamine and benzothiazole.
Pyrazine Derivatives: Compounds with pyrazine rings, such as pyrazinamide and phenazine.
Uniqueness
2-(4-methyl-1,3-thiazol-5-yl)-6-[(piperidin-3-yl)methyl]pyrazine dihydrochloride is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its multi-functional nature allows for diverse applications and interactions in various fields of research.
Properties
IUPAC Name |
4-methyl-5-[6-(piperidin-3-ylmethyl)pyrazin-2-yl]-1,3-thiazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S.2ClH/c1-10-14(19-9-17-10)13-8-16-7-12(18-13)5-11-3-2-4-15-6-11;;/h7-9,11,15H,2-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMVNTHQEBNUDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=NC(=CN=C2)CC3CCCNC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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